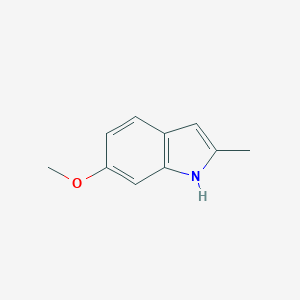

6-methoxy-2-methyl-1H-indole

Vue d'ensemble

Description

6-Methoxy-2-methyl-1H-indole is an indole derivative with the molecular formula C10H11NO. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-methoxy-2-methyl-1H-indole involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments to ensure consistent production .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-donating methoxy group at position 6 activates the indole ring for electrophilic substitution, with regioselectivity influenced by steric and electronic factors:

Preferred reaction sites :

Key reactions :

-

Nitration : Occurs at C5 under HNO₃/H₂SO₄ conditions, yielding 5-nitro derivatives .

-

Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at C3 .

-

Halogenation : Bromination (Br₂/CH₃COOH) selectively targets C3 .

Coupling and Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at C2 and C3:

Table 1: Representative Coupling Reactions

Carboxamide to Carbonitrile Conversion

Treatment of 6-methoxy-2-methyl-1H-indole-2-carboxamide with PCl₅ in POCl₃ yields the corresponding carbonitrile (85% efficiency) :

Reductive Alkylation

Zinc dust and acetic acid reduce nitro intermediates to hydroxylamines, enabling subsequent cyclization to indoles :

Biological Activity-Driven Modifications

This compound derivatives show promise in drug discovery:

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Anticancer Activity

Research by Spallarossa et al. highlighted the synthesis of new indole-based analogs that exhibited significant anticancer properties. The study focused on compounds derived from 6-methoxy-2-methyl-1H-indole that demonstrated high cytotoxicity against several human cancer cell lines through MTT assays .

Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of indole derivatives found that this compound showed over 60% inhibition of COX enzymes after two hours of treatment. This suggests its potential application in developing anti-inflammatory drugs .

Antifungal Metabolite Production

A groundbreaking study reported the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA) from Bacillus toyonensis, showcasing its antifungal properties. The optimized production conditions indicated a significant increase in yield, highlighting its industrial relevance .

Mécanisme D'action

The mechanism of action of 6-methoxy-2-methyl-1H-indole involves its interaction with various molecular targets. Indole derivatives can bind to receptors, enzymes, and other proteins, modulating their activity. The specific pathways and targets depend on the biological context and the particular derivative being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1H-indole: Lacks the methoxy group, resulting in different chemical and biological properties.

6-Methoxy-1H-indole: Lacks the methyl group, affecting its reactivity and interactions.

1H-Indole: The parent compound without any substituents, serving as a reference point for comparing derivatives.

Uniqueness

6-Methoxy-2-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .

Activité Biologique

6-Methoxy-2-methyl-1H-indole is an indole derivative notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its mechanisms of action, biochemical pathways, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of and a molar mass of approximately 161.20 g/mol. The presence of both a methoxy group at the 6-position and a methyl group at the 2-position contributes to its unique chemical reactivity and biological activity.

Target Interactions

Indole derivatives like this compound interact with various biological targets, influencing cellular functions. These compounds often modulate enzyme activity, gene expression, and cell signaling pathways, leading to significant physiological effects .

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily through the metabolism of tryptophan by intestinal microorganisms. Its metabolites can affect metabolic flux and influence the levels of various metabolites within cells .

Biological Activities

This compound exhibits a wide range of biological activities:

- Anticancer Activity : It has shown promising results in inhibiting tumor cell growth. In vitro studies demonstrated low GI50 values against various human cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Antitumor Efficacy

A study evaluated the antitumor properties of derivatives similar to this compound. The compound was encapsulated in nanoliposomes for enhanced delivery, showing significant growth inhibition in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines with low GI50 values .

| Cell Line | GI50 Value (µM) |

|---|---|

| MCF-7 | <1 |

| NCI-H460 | <1 |

| A375-C5 (Melanoma) | <1 |

Antimicrobial Activity

Another study highlighted the antimicrobial effects of this compound against various pathogens. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, supporting its role as a potential antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Propriétés

IUPAC Name |

6-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQLMUSRHJTMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445621 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-13-4 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.